molecular formula C8H8ClNOS B15097171 Acetamide, N-(4-chlorophenyl)-2-mercapto- CAS No. 34282-25-2

Acetamide, N-(4-chlorophenyl)-2-mercapto-

Cat. No.: B15097171
CAS No.: 34282-25-2
M. Wt: 201.67 g/mol
InChI Key: PRMJASBUKNCAPI-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chlorophenyl)-2-mercapto- is a chemical compound with the molecular formula C8H8ClNO. It is also known as 4-Chloroacetanilide. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of acetanilide, where the hydrogen atom in the amide group is replaced by a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chlorophenyl)-2-mercapto- typically involves the reaction of 4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{4-Chloroaniline} + \text{Acetic Anhydride} \rightarrow \text{4-Chloroacetanilide} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(4-chlorophenyl)-2-mercapto- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chlorophenyl)-2-mercapto- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(4-chlorophenyl)-2-mercapto- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chlorophenyl)-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A parent compound where the hydrogen atom in the amide group is not substituted.

    4-Chloroacetanilide: A closely related compound with similar chemical properties.

    Phenoxyacetamide Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Acetamide, N-(4-chlorophenyl)-2-mercapto- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other acetanilide derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

34282-25-2

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-sulfanylacetamide

InChI

InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)

InChI Key

PRMJASBUKNCAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CS)Cl

Origin of Product

United States

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